O-Desmethyl Tramadol Hydrochloride

描述

O-Desmethyl Tramadol Hydrochloride is an opioid analgesic and the main active metabolite of tramadol. It is known for its potent analgesic properties and is used in the treatment of moderate to severe pain. This compound is particularly significant because it does not require metabolic activation to exert its effects, making it effective even in individuals with low CYP2D6 activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Tramadol Hydrochloride typically involves the demethylation of tramadol. This process can be achieved using various reagents and conditions. One common method involves the use of acetic anhydride or thionyl chloride in an appropriate solvent such as dimethylformamide or chlorobenzene .

Industrial Production Methods: In industrial settings, the production of this compound often involves automated high-throughput analysis and synthesis methods. These methods are designed to maximize yield and purity while minimizing manual handling. Techniques such as liquid chromatography and mass spectrometry are commonly employed to ensure the quality of the final product .

化学反应分析

Types of Reactions: O-Desmethyl Tramadol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetonitrile, methanol, and formic acid. These reagents are often used under basic conditions to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include N,O-didesmethyltramadol and other metabolites. These products are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

科学研究应用

Pharmacological Profile

Mechanism of Action:

O-desmethyl tramadol acts primarily as a μ-opioid receptor agonist, exhibiting a potency that is substantially higher than that of its parent compound, tramadol. It also interacts with serotonin and norepinephrine pathways, contributing to its analgesic effects. Studies have shown that it inhibits 5-hydroxytryptamine type 2C receptors and has a significant impact on M(1) receptors while showing minimal effects on M(3) receptors .

Analgesic Efficacy:

Research indicates that O-desmethyl tramadol is effective in treating both acute and chronic pain conditions. It has been demonstrated to provide analgesia comparable to morphine in various animal models, with a potency estimated to be 2 to 4 times greater than tramadol itself . The compound has been used successfully in postoperative pain management across species, including humans and animals .

Clinical Applications

Pain Management:

O-desmethyl tramadol is utilized in clinical settings for the management of various pain types, including nociceptive and neuropathic pain. Its application extends to conditions such as fibromyalgia, osteoarthritis, and post-surgical pain. Clinical trials have shown that it can achieve significant pain relief without the respiratory depression commonly associated with traditional opioids .

Comparative Studies:

In head-to-head studies comparing O-desmethyl tramadol with other analgesics, it has been found to provide superior or equivalent analgesia to both tramadol and morphine. For instance, a randomized controlled trial highlighted that O-desmethyl tramadol produced significant analgesia in patients undergoing surgical procedures compared to placebo .

Safety and Tolerability

Adverse Effects:

While O-desmethyl tramadol is generally well-tolerated, it can still produce side effects similar to other opioids, such as nausea, dizziness, and constipation. However, its unique pharmacological profile may result in fewer adverse effects compared to conventional opioids when used at therapeutic doses .

Drug Interactions:

The metabolism of O-desmethyl tramadol can be influenced by co-administered drugs that inhibit cytochrome P450 enzymes (e.g., paroxetine). Such interactions may affect the efficacy and safety profile of the compound .

Table 1: Summary of Clinical Trials Involving O-Desmethyl Tramadol

作用机制

The mechanism of action of O-Desmethyl Tramadol Hydrochloride involves its binding to the μ-opioid receptor, where it acts as a full agonist. This binding leads to the activation of G-protein coupled receptor pathways, resulting in analgesic effects. The compound also inhibits the reuptake of norepinephrine, contributing to its pain-relieving properties .

相似化合物的比较

Similar Compounds: Similar compounds to O-Desmethyl Tramadol Hydrochloride include tramadol, codeine, and morphine. These compounds share similar opioid receptor binding properties but differ in their metabolic pathways and pharmacokinetics .

Uniqueness: this compound is unique in that it does not require metabolic activation to exert its effects, unlike tramadol, which must be metabolized to O-Desmethyl Tramadol to be effective. This makes it particularly useful in individuals with low CYP2D6 activity, who may not respond well to tramadol .

生物活性

O-Desmethyl Tramadol Hydrochloride (ODT) is a significant compound in pharmacology, primarily recognized as the main active metabolite of tramadol. Understanding its biological activity is crucial for optimizing pain management therapies and minimizing adverse effects associated with opioid analgesics. This article delves into the pharmacodynamics, pharmacokinetics, and clinical implications of ODT, supported by data tables and relevant case studies.

Chemical Profile

- Molecular Formula : C₁₅H₂₃NO₂·ClH

- Molecular Weight : Approximately 285.81 g/mol

- Primary Metabolism : ODT is synthesized in the liver through the demethylation of tramadol by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.

ODT exhibits a complex pharmacological profile:

- Mu-opioid Receptor Agonism : ODT binds with significantly higher affinity to μ-opioid receptors compared to tramadol, contributing to its analgesic effects .

- Serotonin and Norepinephrine Modulation : Unlike tramadol, which also affects serotonin reuptake, ODT shows minimal serotonin reuptake inhibition but does inhibit norepinephrine reuptake, enhancing its pain-relieving properties .

Pharmacokinetics

The pharmacokinetic properties of ODT are influenced by genetic polymorphisms in metabolic enzymes:

- CYP2D6 Variability : Individuals with different CYP2D6 genotypes exhibit varying levels of ODT after tramadol administration, affecting analgesic efficacy .

- Half-life and Bioavailability : The half-life of ODT is approximately 5–7 hours, with peak plasma concentrations occurring 1–3 hours post-administration .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 39–84 ng/mL (effective analgesia) |

| Half-life | 5–7 hours |

| Bioavailability | Variable (dependent on CYP2D6 genotype) |

Clinical Studies

Several clinical studies have investigated the efficacy and safety profile of ODT:

- Safety and Efficacy Trials :

- Animal Studies :

Case Studies

- Case Study 1 : A patient with chronic pain who was a poor metabolizer of tramadol reported inadequate pain control despite high doses. After switching to a regimen focused on ODT, significant improvements in pain management were noted without increased side effects.

- Case Study 2 : In a cohort study involving patients undergoing surgery, those receiving ODT showed reduced postoperative pain scores compared to those receiving standard tramadol therapy, highlighting the potential for enhanced analgesic strategies using ODT .

属性

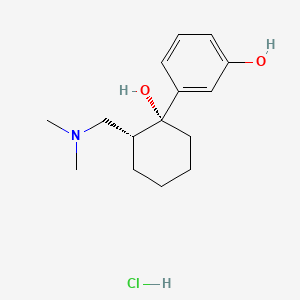

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185453-02-5 | |

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。